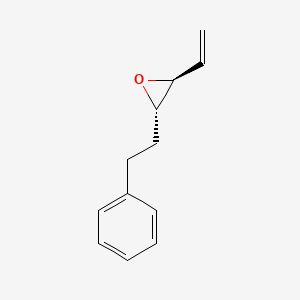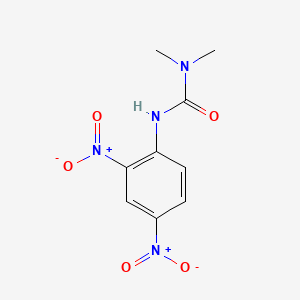
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: is a chemical compound with the molecular formula C9H10N4O5 and a molecular weight of 254.2 g/mol . It is also known by other names such as 3-(2,4-dinitrophenyl)-1,1-dimethylurea . This compound is characterized by the presence of a dinitrophenyl group attached to a dimethylurea moiety, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- typically involves the reaction of 2,4-dinitrophenyl isocyanate with dimethylamine . The reaction is carried out in an appropriate solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-Dinitrophenyl isocyanate+Dimethylamine→Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and automated reaction systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: undergoes various types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as in the presence of a like .
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas , palladium on carbon , acids , and bases . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- exerts its effects involves interactions with specific molecular targets. The nitro groups in the compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: can be compared with other similar compounds such as:
- Urea, 1,1-dimethyl-3-(2,4-dichlorophenyl)-
- Urea, 1,1-dimethyl-3-(2,4-dimethylphenyl)-
- Urea, 1,1-dimethyl-3-(2,4-difluorophenyl)-
These compounds share a similar urea backbone but differ in the substituents on the aromatic ring. The presence of different substituents can significantly affect the chemical and biological properties of these compounds, highlighting the uniqueness of Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- in terms of its reactivity and applications.
Eigenschaften
CAS-Nummer |
73953-80-7 |
|---|---|
Molekularformel |
C9H10N4O5 |
Molekulargewicht |
254.20 g/mol |
IUPAC-Name |
3-(2,4-dinitrophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H10N4O5/c1-11(2)9(14)10-7-4-3-6(12(15)16)5-8(7)13(17)18/h3-5H,1-2H3,(H,10,14) |
InChI-Schlüssel |
YNGYYVJAOOEVDA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



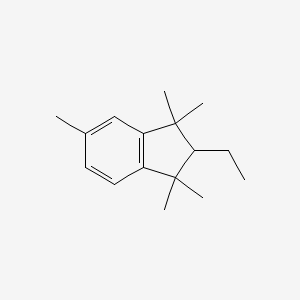


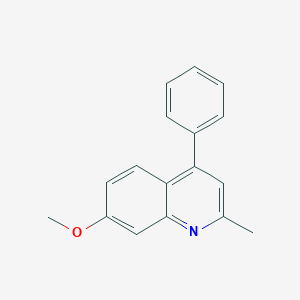
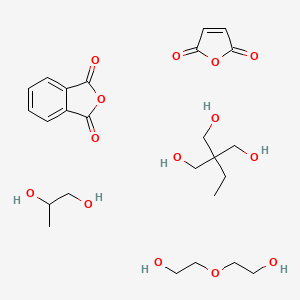
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)


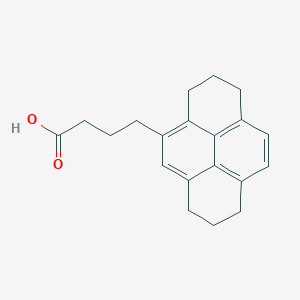

![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
